1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound featuring a triazole ring fused to an azetidine ring, and a thiophene moiety attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. The azetidine ring can be constructed through cyclization reactions, and the thiophene moiety can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include using continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the triazole ring or the ethanone group, leading to the formation of amines or alcohols.
Substitution: Substitution reactions can occur at various positions on the triazole and thiophene rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted triazoles and thiophenes.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the manufacture of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1-(3-(1H-1,2,4-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone: Similar structure but with a different triazole isomer.
2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-1-(thiophen-3-yl)ethanol: Similar core structure but with a different functional group.
Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. This arrangement allows for selective interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-thiophen-3-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(5-9-1-4-17-8-9)14-6-10(7-14)15-3-2-12-13-15/h1-4,8,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJJSLQXQZNDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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